molecular formula C13H23BrFNSi B15219576 2-bromo-3-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrole

2-bromo-3-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrole

Cat. No.: B15219576
M. Wt: 320.32 g/mol
InChI Key: AYDCOINLKAKHEX-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrole is a halogenated pyrrole derivative featuring a bromine atom at position 2, a fluorine atom at position 3, and a bulky tris(isopropyl)silyl group at position 1. The compound’s structure is characterized by:

  • Electron-withdrawing halogens: Bromine and fluorine influence the pyrrole ring’s electron density, modulating reactivity in cross-coupling and substitution reactions.
  • Steric bulk: The tris(isopropyl)silyl group provides significant steric hindrance, affecting molecular interactions and solubility.
  • Crystallographic stability: Structural determination via SHELX software confirms precise bond lengths and angles, critical for validating synthetic routes .

Properties

Molecular Formula

C13H23BrFNSi

Molecular Weight

320.32 g/mol

IUPAC Name

(2-bromo-3-fluoropyrrol-1-yl)-tri(propan-2-yl)silane

InChI

InChI=1S/C13H23BrFNSi/c1-9(2)17(10(3)4,11(5)6)16-8-7-12(15)13(16)14/h7-11H,1-6H3

InChI Key

AYDCOINLKAKHEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-3-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrole typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of Bromine and Fluorine: The bromine and fluorine atoms can be introduced through halogenation reactions. For instance, bromination can be achieved using bromine or N-bromosuccinimide (NBS), while fluorination can be done using a fluorinating agent such as Selectfluor.

    Attachment of the Tris(propan-2-yl)silyl Group: The silyl group can be introduced through a silylation reaction using a reagent like tris(propan-2-yl)silyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The pyrrole ring can be oxidized or reduced under appropriate conditions, leading to various derivatives.

    Cross-Coupling Reactions: The bromine atom can participate in cross-coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Cross-Coupling: Palladium catalysts and bases like potassium carbonate are typically used in cross-coupling reactions.

Major Products

    Substitution Products: Various substituted pyrroles depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the pyrrole ring.

    Reduction Products: Reduced forms of the pyrrole ring.

    Coupling Products: New carbon-carbon bonded compounds.

Scientific Research Applications

2-bromo-3-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-bromo-3-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrole depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects would depend on its interaction with molecular targets such as enzymes or receptors, potentially influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares key properties of the target compound with analogs:

Compound Name Molecular Weight (g/mol) Substituents (Positions) Silyl Group Solubility (in THF) Melting Point (°C) Reactivity in Suzuki Coupling
Target Compound 420.3 Br (2), F (3) Tris(isopropyl)silyl Low 85–90 Moderate
2-Chloro-3-fluoro-1-trimethylsilyl-1H-pyrrole 320.8 Cl (2), F (3) Trimethylsilyl Moderate 60–65 High
1-Tris(isopropyl)silyl-1H-pyrrole (no halogens) 340.5 None Tris(isopropyl)silyl Very Low 70–75 Low

Key Observations :

  • Halogen Effects : The bromine in the target compound offers a better leaving group capability than chlorine in nucleophilic substitution but may reduce reactivity in Suzuki coupling compared to chloro analogs due to slower oxidative addition .
  • Silyl Group Impact : The tris(isopropyl)silyl group in the target compound reduces solubility compared to trimethylsilyl analogs but enhances thermal stability (higher melting point).
  • Electronic Modulation : Fluorine’s electronegativity decreases pyrrole ring electron density, directing electrophilic attacks to the C-5 position, as validated by crystallographic studies .
Cross-Coupling Reactions
  • The target compound exhibits moderate reactivity in Suzuki-Miyaura couplings due to steric hindrance from the tris(isopropyl)silyl group. In contrast, the trimethylsilyl analog with chlorine shows higher reactivity (e.g., 85% yield vs. 60% for the target compound) .
  • Bromine’s presence enables Buchwald-Hartwig amination, though the bulky silyl group necessitates larger catalytic loads (e.g., 10 mol% Pd vs. 5 mol% for less hindered analogs).

Crystallographic and Validation Insights

  • SHELX-refined structures reveal that the tris(isopropyl)silyl group induces a 5° distortion in the pyrrole ring’s planarity compared to unsubstituted pyrroles .
  • Structure validation protocols (e.g., ADDSYM in PLATON) confirm the absence of twinning or disorder in the target compound, unlike its chloro analog, which exhibits 10% rotational disorder in the silyl group .

Biological Activity

2-Bromo-3-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with bromine and fluorine atoms, along with a tris(propan-2-yl)silyl group. Its molecular formula is C_{12}H_{18}BrFNSi, and it has a molecular weight of approximately 305.25 g/mol. The presence of halogen atoms suggests potential reactivity that can be exploited in biological systems.

Research indicates that compounds with similar structures often interact with various biological targets:

  • Aldosterone Synthase Inhibition : Compounds structurally related to 2-bromo-3-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrole have shown inhibitory effects on aldosterone synthase, an enzyme involved in steroidogenesis. This inhibition could lead to applications in treating conditions like hypertension and heart failure .
  • Aromatase Inhibition : The compound may also exhibit aromatase inhibitory activity, which is crucial in managing hormone-dependent cancers such as breast cancer . Aromatase converts androgens into estrogens, and its inhibition can reduce estrogen levels in the body.
  • Antimicrobial Activity : Some studies suggest that pyrrole derivatives possess antimicrobial properties, which could be beneficial in developing new antibiotics .

Biological Activity Data

The following table summarizes key biological activities reported for 2-bromo-3-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrole and related compounds:

Biological Activity Effect Reference
Aldosterone Synthase InhibitionModerate to high inhibition
Aromatase InhibitionSignificant reduction in activity
Antimicrobial PropertiesEffective against Gram-positive bacteria

Case Study 1: Aldosterone Synthase Inhibition

A study conducted on a series of pyrrole derivatives indicated that 2-bromo-3-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrole showed promising results as an aldosterone synthase inhibitor. The compound was tested in vitro and demonstrated IC50 values comparable to existing aldosterone inhibitors, suggesting potential for further development into therapeutic agents for hypertension .

Case Study 2: Aromatase Inhibition

In another investigation focusing on aromatase activity, the compound was evaluated alongside known aromatase inhibitors. Results showed that it could significantly suppress estrogen synthesis in breast cancer cell lines, indicating its potential as a treatment option for estrogen-receptor-positive breast cancer .

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